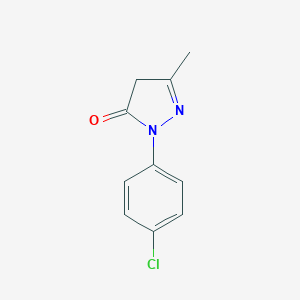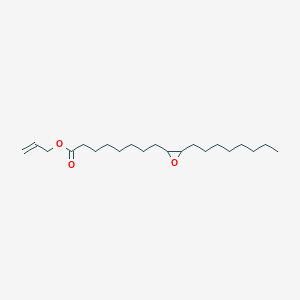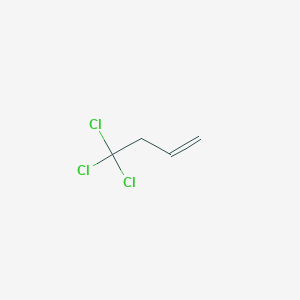
1,2,2,3-四氯丙烷
描述
Synthesis Analysis
The synthesis of compounds related to 1,2,2,3-Tetrachloropropane has been a subject of interest in chemical research. For example, the preparation methods for 1,1,2,3-tetrachloropropene, which shares a close structural relationship with 1,2,2,3-Tetrachloropropane, have been explored through various synthesis routes utilizing 1,2,3-trichloropropanes or 3-chloropropene in industry (Zhang Wen-qing, 2010). These methodologies reflect the broader synthetic approaches relevant to the production of chlorinated propane derivatives.
Molecular Structure Analysis
The molecular structure and conformational behavior of 1,2,2,3-tetrachloropropane have been studied using infrared and Raman spectroscopy. These studies reveal that the compound exists as a mixture of at least two conformers in the liquid phase and crystallizes in the GG conformation at low temperatures. High-pressure conditions also influence its crystalline form, demonstrating the compound's versatile molecular structure (D. L. Powell et al., 1983).
Chemical Reactions and Properties
Research into the chemical properties of related chlorinated hydrocarbons has uncovered various reactions, including unusual rearrangements and hydrogen shifts, which may be pertinent to understanding the reactivity of 1,2,2,3-Tetrachloropropane. For instance, the addition of 1,1,1,3-tetrachloropropane to vinylidene chloride leads to significant by-products due to hydrogen shift mechanisms, highlighting the complex chemical behavior of chlorinated propane derivatives (N. A. Kuz’mina et al., 1976).
Physical Properties Analysis
The physical properties of 1,2,2,3-Tetrachloropropane, including phase behavior and stability, can be inferred from the studies on related compounds. For example, the investigation into liquid structures of methylchloromethane compounds provides insights into the density, vaporization enthalpy, and diffraction patterns, which are valuable for understanding the physical characteristics of chlorinated propanes (R. Rey et al., 2000).
Chemical Properties Analysis
The chemical properties of 1,2,2,3-Tetrachloropropane, including its reactivity and interaction with other chemical entities, can be explored through the synthesis and reactions of similar chlorinated compounds. Studies on the synthesis of fluorinated propenes from chlorinated precursors demonstrate the potential for diverse chemical transformations and the formation of compounds with significant industrial and environmental relevance (W. Mao et al., 2014).
科学研究应用
振动光谱和构象行为:1,2,2,3-四氯丙烷在液相中表现出不同的构象体,并在低温或高压下以特定构象结晶。振动光谱研究,包括红外光谱和拉曼光谱,可以深入了解其结构行为 (Powell et al., 1983)。
构象分析:使用不同溶剂中的PMR(质子磁共振)方法研究了1,2,2,3-四氯丙烷在溶液中的构象状态。这项研究有助于理解不同介质中的分子动力学和相互作用 (Énglin et al., 1973)。
内部旋转研究:对1,2,2,3-四氯丙烷分子内部旋转的研究提供了有关能量差异和旋转障碍的数据。这对于理解液态和气态相中的分子动力学至关重要 (Heatley et al., 1972)。
大鼠亚慢性吸入毒性:一项研究重点评估了大鼠在90天内暴露于1,2,2,3-四氯丙烷的吸入毒性。这项研究对于了解暴露于该化合物可能带来的潜在健康风险至关重要 (Kolesar et al., 1995)。
合成和化学动力学:使用不同催化剂和原材料对1,2,2,3-四氯丙烷的合成动力学进行研究,为其生产和工业应用提供了重要信息 (Xiaoqing, 2008)。
作用机制
Mode of Action
It is known that halogenated compounds can undergo reductive dechlorination, a process in which chlorine atoms are replaced by hydrogen . This process can lead to the formation of reactive intermediates, which can interact with biological targets and cause cellular damage.
Biochemical Pathways
The degradation of halogenated aliphatic compounds like 1,2,2,3-Tetrachloropropane typically involves reductive dechlorination . For 1,2-dihalocarbons, this process can include hydrogenolysis and dehydrohalogenation . The relative significance of these pathways depends on various structural and energetic factors .
Pharmacokinetics
Its metabolism is likely to involve reductive dechlorination, as mentioned above .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,2,3-Tetrachloropropane. For instance, the degradation of halogenated aliphatic compounds is typically more efficient under anoxic and/or reducing conditions . Furthermore, the presence of certain microbial communities can enhance the degradation process .
安全和危害
属性
IUPAC Name |
1,2,2,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-1-3(6,7)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPHJTAYHSSOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051656 | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,3-Tetrachloropropane | |
CAS RN |
13116-53-5 | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13116-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2,2,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,3-tetrachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological effects of 1,2,2,3-tetrachloropropane in rats?
A1: Studies have shown that exposure to TECP vapors can cause irritation of mucosal tissues in rats. [] In subchronic inhalation studies, significant increases in liver and kidney weights were observed in rats exposed to TECP at concentrations of 5 ppm and above. [] These changes were accompanied by degenerative changes in the respective organs. [] Reproductive toxicity studies revealed a potential decrease in female mating performance at 15 ppm TECP, although this effect was not observed at lower concentrations. []
Q2: What is known about the conformational behavior of 1,2,2,3-tetrachloropropane?
A3: Research utilizing vibrational spectroscopy and nuclear magnetic resonance (NMR) spectroscopy has provided insights into the conformational behavior of TECP. [, , , ] These studies have explored the different spatial arrangements (conformers) adopted by the molecule due to rotation around its carbon-carbon bonds. [, , , ] Understanding these conformations is crucial for comprehending the molecule's interactions in biological systems and its physicochemical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)





